molecular formula C9H6FNO B2513655 2-Fluoroquinolin-7-ol CAS No. 1261802-02-1

2-Fluoroquinolin-7-ol

Cat. No. B2513655
CAS RN: 1261802-02-1
M. Wt: 163.151
InChI Key: VDSHNXNIGOYZFN-UHFFFAOYSA-N
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Description

2-Fluoroquinolin-7-ol is a chemical compound that belongs to the class of quinolone derivatives. It has been widely used in various scientific research applications due to its unique properties and potential applications.

Scientific Research Applications

Imaging Agents and Diagnostic Applications

One study discusses the development and use of a novel vesicular monoamine transporter 2 (VMAT2) imaging agent, which could facilitate its future clinical applications in neuroimaging. This compound, due to its specific properties, may have implications for diagnosing and understanding neurological conditions (Lin et al., 2010).

Synthesis of Anticancer Compounds

Research on the synthesis of 7-fluoroquinazoline-2,4-diol, an important intermediate for small molecule anticancer drugs, reveals a rapid synthetic method that could lead to the development of new anticancer agents (Zhou et al., 2019).

Fluorescence-Based Sensors

A study on coumarin-based chemodosimeters for Cu2+ in water demonstrates the potential of fluoroquinolines in developing sensitive and selective probes for metal ions, which are crucial for environmental monitoring and biological research (Zhou et al., 2011).

Antibacterial Research

Research into novel antibacterial compounds shows the significance of fluoroquinolines, particularly in the context of combating drug-resistant bacterial strains. The structural modification of these compounds aims to enhance their antibacterial efficacy and overcome resistance mechanisms (Kuramoto et al., 2003).

Antimycobacterial Activities

The development of novel fluoroquinolones with potent antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains, highlights the therapeutic potential of these compounds in treating tuberculosis and related infections (Senthilkumar et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 2-Fluoroquinolin-7-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication .

Mode of Action

2-Fluoroquinolin-7-ol interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The action of 2-Fluoroquinolin-7-ol on DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . By inhibiting these enzymes, 2-Fluoroquinolin-7-ol prevents the bacteria from replicating their DNA, which is a crucial step in bacterial growth and reproduction .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 2-fluoroquinolin-7-ol belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that 2-Fluoroquinolin-7-ol could also have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 2-Fluoroquinolin-7-ol’s action primarily involve the inhibition of bacterial DNA replication . By blocking the activity of DNA gyrase and topoisomerase IV, 2-Fluoroquinolin-7-ol prevents the bacteria from replicating their DNA, leading to a halt in bacterial growth and reproduction .

Action Environment

The action, efficacy, and stability of 2-Fluoroquinolin-7-ol could potentially be influenced by various environmental factors. It’s important to note that the efficacy of fluoroquinolones can be affected by bacterial resistance mechanisms, such as the overexpression of efflux pumps

Safety and Hazards

Fluoroquinolones carry risks of serious adverse effects, including Clostridioides difficile infection , tendinopathy , and neuropathy .

  • Future Directions

    • Research on fluoroquinolones continues, aiming to develop novel methods of synthesis, study reactivity, and explore practical applications .
  • properties

    IUPAC Name

    2-fluoroquinolin-7-ol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H6FNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VDSHNXNIGOYZFN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC2=C1C=CC(=N2)F)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H6FNO
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    163.15 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Fluoroquinolin-7-ol

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